molecular formula C18H16N2 B12756572 2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline CAS No. 61001-19-2

2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline

Cat. No.: B12756572
CAS No.: 61001-19-2
M. Wt: 260.3 g/mol
InChI Key: GWUFHVLUHZXPPY-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by its unique structure, which includes an imidazo ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with acetophenone, followed by cyclization using a zeolite catalyst . Another approach includes the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for the synthesis of isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and quinoline derivatives, which can exhibit diverse biological and chemical properties .

Scientific Research Applications

2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline is unique due to its fused imidazo and isoquinoline rings, which confer distinct chemical and biological properties.

Properties

CAS No.

61001-19-2

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C18H16N2/c1-13-6-8-15(9-7-13)17-12-20-11-10-14-4-2-3-5-16(14)18(20)19-17/h2-9,12H,10-11H2,1H3

InChI Key

GWUFHVLUHZXPPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3CCC4=CC=CC=C4C3=N2

Origin of Product

United States

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